molecular formula C14H8BrNNaO5S B1366224 Bromamine acid sodium salt CAS No. 6258-06-6

Bromamine acid sodium salt

Cat. No.: B1366224
CAS No.: 6258-06-6
M. Wt: 405.18 g/mol
InChI Key: JEPVBIMOJDNAAK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of bromamine acid sodium salt typically involves the bromination of 1-aminoanthraquinone followed by sulfonation. The process can be summarized as follows :

    Bromination: 1-aminoanthraquinone is reacted with bromine in a suitable solvent such as dimethylformamide (DMF) to introduce a bromine atom at the 4-position of the anthraquinone ring.

    Sulfonation: The brominated product is then treated with sulfuric acid to introduce a sulfonic acid group at the 2-position, forming 1-amino-4-bromo-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid.

    Neutralization: The sulfonic acid is neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Bromamine acid sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reactions typically involve nucleophiles like amines in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate can be used.

    Reduction: Reducing agents such as sodium dithionite are commonly employed.

Major Products

The major products formed from these reactions include various substituted anthraquinone derivatives, which are valuable intermediates in dye synthesis .

Mechanism of Action

The mechanism of action of bromamine acid sodium salt primarily involves its ability to undergo substitution reactions, where the bromine atom is replaced by other nucleophiles. This property makes it a versatile intermediate in the synthesis of various dyes and pigments . The anthraquinone core also plays a role in its redox properties, which are important in its applications as a dye .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a bromine atom and a sulfonic acid group on the anthraquinone core. This combination of functional groups makes it a valuable intermediate in the synthesis of a wide range of dyes and pigments .

Properties

CAS No.

6258-06-6

Molecular Formula

C14H8BrNNaO5S

Molecular Weight

405.18 g/mol

IUPAC Name

sodium;1-amino-4-bromo-9,10-dioxoanthracene-2-sulfonate

InChI

InChI=1S/C14H8BrNO5S.Na/c15-8-5-9(22(19,20)21)12(16)11-10(8)13(17)6-3-1-2-4-7(6)14(11)18;/h1-5H,16H2,(H,19,20,21);

InChI Key

JEPVBIMOJDNAAK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)N)S(=O)(=O)[O-])Br.[Na+]

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)N)S(=O)(=O)O)Br.[Na]

Key on ui other cas no.

6258-06-6

Pictograms

Irritant

Related CAS

116-81-4 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary use of bromaminic acid sodium salt in research?

A1: Bromaminic acid sodium salt (1-amino-4-bromoanthraquinone-2-sulfonic acid sodium salt) is not typically used directly in biological or medicinal applications. Instead, it serves as a crucial precursor for synthesizing a variety of other compounds. Specifically, it acts as a starting point for creating anthraquinone dyes and potentially biologically active compounds. This versatility stems from the reactivity of the bromine atom at the C4 position, which can be readily substituted with various (ar)alkylamino residues. [, ]

Q2: Are there any advantages to the reported methods of synthesizing bromaminic acid sodium salt?

A2: Yes, the research highlights several advantages to the proposed synthesis methods. For instance, one method details the direct preparation of bromaminic acid sodium salt from 1-aminoanthraquinone, achieving excellent yields (94-100%) and high purity. [] This direct approach can be highly beneficial in terms of efficiency and cost-effectiveness compared to multi-step syntheses. Additionally, the research describes a novel method for preparing the precursor 1-aminoanthraquinone-2-sulfonic acid that uses water for solvent recycling. This recycled solvent can be directly reused in subsequent steps, minimizing waste and contributing to a more sustainable approach. []

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